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Compound of Interest

Compound Name: AVE-0118

Cat. No.: B1666140 Get Quote

An In-depth Technical Guide to AVE-0118: Chemical Structure, Properties, and

Pharmacological Activity

Introduction
AVE-0118 is a multi-channel ion channel blocker that has been investigated for its therapeutic

potential in cardiovascular diseases, particularly atrial fibrillation, and more recently, for the

treatment of obstructive sleep apnea (OSA). Its primary mechanism involves the modulation of

potassium and sodium channels, leading to distinct electrophysiological effects in different

tissues. This guide provides a comprehensive overview of its chemical characteristics,

pharmacological profile, and the experimental methodologies used to elucidate its function.

Chemical Structure and Properties
AVE-0118 is a complex synthetic molecule. Its identity and fundamental properties are

summarized below.

Table 1: Chemical and Physical Properties of AVE-0118
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Property Value Reference

IUPAC Name

2'-((2-(4-

methoxyphenyl)acetamido)met

hyl)-N-(2-(pyridin-3-yl)ethyl)-

[1,1'-biphenyl]-2-carboxamide

[1]

Alternate IUPAC Name

2-[2-[[[2-(4-

methoxyphenyl)acetyl]amino]m

ethyl]phenyl]-N-(2-pyridin-3-

ylethyl)benzamide

[2]

CAS Number 498577-53-0 [1][2]

Molecular Formula C₃₀H₂₉N₃O₃ [1][2]

Molecular Weight 479.58 g/mol [1]

Synonyms AVE0118, AVE 0118 [1][2]

Pharmacological Properties and Mechanism of
Action
AVE-0118 exhibits a complex pharmacological profile by targeting multiple ion channels. Its

effects are most pronounced in cardiac tissue and the upper airway, making it a molecule of

interest for distinct therapeutic applications.

Cardiovascular Effects: Atrial Fibrillation
In the context of cardiology, AVE-0118 is recognized as an atrial-selective antiarrhythmic agent.

[3] Its primary mechanism involves the blockade of several potassium channels and a notable

effect on sodium channels, which collectively contribute to the prolongation of the atrial

effective refractory period (ERP) without significantly affecting ventricular repolarization.[1][3]

This atrial-selective action is considered a key advantage, potentially reducing the risk of

proarrhythmic ventricular effects like Torsades de Pointes.[4]

The primary ion channel targets of AVE-0118 are summarized in the table below.

Table 2: Ion Channel Inhibition Profile of AVE-0118
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Ion Channel Target Current IC₅₀ Value Reference

Kv1.5
IKur (ultrarapid

delayed rectifier)
1.1 µM - 6.2 µM [3][5]

Kv4.3 Ito (transient outward) 3.4 µM [3]

Kir3.4
IKAch (acetylcholine-

sensitive)
4.5 µM [3]

hERG (KCNH2)
IKr (rapid delayed

rectifier)
8.4 µM - 10 µM [3][5]

Nav1.5
INa (fast sodium

current)

Reduces peak current

by ~37% at 10 µM
[6]

The inhibition of atrial-specific potassium channels like Kv1.5 (IKur) and the modulation of the

sodium channel current (INa) are believed to be the principal contributors to its ability to

prolong atrial ERP and suppress atrial fibrillation.[1][6]
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AVE-0118 Action

Ion Channel Targets (Atria)

Electrophysiological Outcome

AVE-0118

Kv1.5 (IKur)

Inhibits

Kv4.3 (Ito)

Inhibits

Kir3.4 (IKAch)

Inhibits

Nav1.5 (INa)

Inhibits Peak Current &
Shifts Inactivation

Prolongation of Atrial
Effective Refractory Period (ERP)

Decrease Atrial Vmax

Suppression of
Atrial Fibrillation

Click to download full resolution via product page

Mechanism of AVE-0118 in Atrial Fibrillation.

Respiratory Effects: Obstructive Sleep Apnea
AVE-0118 has been explored as a novel treatment for obstructive sleep apnea (OSA).[7] The

therapeutic principle is based on sensitizing mechanoreceptors located on the surface of the

upper airway (UA).[8] By blocking specific potassium channels in these sensory neurons, AVE-
0118 is thought to increase their excitability. This heightened sensitivity enhances the negative

pressure reflex (NPR), an important physiological response where the UA dilator muscles (like

the genioglossus) contract to maintain airway patency when negative pressure is generated
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during inspiration.[8] Topical administration to the nasal passages has been shown to be

effective in animal models.[8]

Experimental Protocols
The pharmacological properties of AVE-0118 have been characterized through various in vivo

and in vitro experiments.

In Vivo Safety Assessment in a Rabbit Model of
Congestive Heart Failure (CHF)
This experiment was designed to evaluate the cardiac safety profile of AVE-0118 in the

presence of CHF, a condition known to increase the risk of drug-induced arrhythmias.[4]

Objective: To assess the effect of AVE-0118 on the QTc interval and arrhythmogenesis in

healthy vs. CHF rabbits.

Animal Model: New Zealand white rabbits.

CHF Induction: Chronic rapid right ventricular pacing (330-380 bpm) was maintained for 30

days to induce congestive heart failure.

Drug Administration:

AVE-0118 was administered intravenously at a dose of 1 mg/kg.

Control drugs included dofetilide (0.02 mg/kg) and terfenadine (2 mg/kg), known IKr

blockers.

Data Collection: A six-lead electrocardiogram (ECG) was continuously recorded for 30

minutes following the administration of each drug, both at baseline and after the induction of

CHF.

Key Findings: Unlike dofetilide and terfenadine, which significantly prolonged the QTc

interval and caused arrhythmias in the CHF state, AVE-0118 did not cause QTc prolongation

or arrhythmias, demonstrating a superior safety profile in this model.[4]
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Experimental Workflow: CHF Safety Study

Select Rabbits

Induce CHF via
Ventricular Pacing (30 days)

Establish Baseline (BL)
and CHF Groups

Administer Drugs IV:
- AVE-0118 (1 mg/kg)

- Dofetilide (0.02 mg/kg)
- Terfenadine (2 mg/kg)

Record 6-Lead ECG
for 30 minutes

Analyze QTc Interval and
Incidence of Arrhythmias

Compare Drug Effects
in BL vs. CHF

Click to download full resolution via product page

Workflow for CHF Safety Assessment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1666140?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Efficacy in a Pig Model of Obstructive Sleep
Apnea
This study investigated the potential of AVE-0118 to prevent upper airway collapse by

modulating mechanoreceptor sensitivity.[8]

Objective: To determine if topical AVE-0118 could sensitize the negative pressure reflex and

inhibit UA collapse.

Animal Model: Anesthetized, spontaneously breathing pigs.

Experimental Setup: A model of UA collapsibility was established where the application of

negative pressure to the airway induced collapse, identified by changes in tracheal pressure

and airflow.

Drug Administration: AVE-0118 was administered topically to the upper airway via the

nostrils at doses of 1, 3, and 10 mg per nostril. A vehicle solution was used as a control.

Measurements:

The threshold of the negative pressure reflex was determined by measuring the negative

pressure required to activate the genioglossus muscle.

UA collapsibility was assessed by determining the negative pressure at which the airway

collapsed.

Key Findings: AVE-0118 produced a dose-dependent sensitization of the NPR, allowing the

genioglossus muscle to activate at less negative pressures. A 10 mg dose was able to

prevent UA collapse against negative pressures of -150 mbar for over 4 hours. The effect

was abolished by topical lidocaine, confirming a mechanism involving local sensory nerves.

[8]

In Vitro Electrophysiological Analysis of Cardiac Ion
Channels
These experiments aimed to dissect the specific effects of AVE-0118 on atrial and ventricular

action potentials and sodium channel currents.[6]
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Objective: To characterize the effects of AVE-0118 on action potential parameters in atrial

and ventricular tissue and on the SCN5A sodium channel.

Method 1: Action Potential Recording:

Preparation: Isolated canine atrial (pectinate muscle) and ventricular tissues.

Technique: Standard microelectrode techniques were used to impale cardiac cells and

record action potentials.

Parameters Measured: Action Potential Duration (APD), Effective Refractory Period

(ERP), and maximum upstroke velocity (Vmax).

Method 2: Voltage-Clamp on SCN5A Channels:

Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the human

SCN5A sodium channel.

Technique: Whole-cell patch-clamp technique was used to measure the sodium current

(INa).

Protocol: A series of voltage steps were applied to measure the peak current amplitude

and the voltage-dependence of steady-state inactivation.

Key Findings: AVE-0118 prolonged ERP in atrial tissue without significantly changing APD,

an effect known as post-repolarization refractoriness.[6] It also reduced the peak sodium

current and shifted the inactivation curve to more negative potentials, thereby reducing

sodium channel availability, which contributes to its atrial-selective effects.[6]

Conclusion
AVE-0118 is a pharmacologically complex molecule with significant potential as both an atrial-

selective antiarrhythmic and a novel topical treatment for obstructive sleep apnea. Its

mechanism, centered on the modulation of multiple ion channels, provides a unique

therapeutic profile. The detailed experimental protocols outlined above have been crucial in

defining its effects and demonstrating its potential safety and efficacy in preclinical models.
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Further research is necessary to translate these findings into clinical applications for patients

with atrial fibrillation and sleep-disordered breathing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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